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Cat. No.: B15553439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy5.5 TEA
(Triethylammonium), a near-infrared (NIR) fluorescent dye, for the labeling of proteins. This

document details the core principles, experimental procedures, and applications of Cy5.5-

based protein conjugation, with a focus on providing actionable information for researchers in

life sciences and drug development.

Introduction to Cy5.5 Dye
Cy5.5 is a member of the cyanine dye family, characterized by two nitrogen atoms connected

by a polymethine bridge.[1][2] These dyes are widely used for labeling proteins, antibodies, and

other small molecules.[1][2] The "Sulfo-" or sulfonated versions of cyanine dyes, such as Sulfo-

Cyanine5.5, possess sulfonate groups that enhance their water solubility, making them ideal for

labeling biological molecules in aqueous environments without the need for significant amounts

of organic co-solvents.[3] The "TEA" in Cy5.5 TEA refers to the triethylammonium counter-ion

associated with the sulfonated dye.

The reactive form of the dye used for protein labeling is typically an N-hydroxysuccinimide

(NHS) ester, referred to as Cy5.5 NHS ester. This derivative readily reacts with primary amines

(-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form stable

amide bonds.
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The near-infrared fluorescence of Cy5.5 offers several advantages for biological imaging,

including reduced background autofluorescence from biological samples and deeper tissue

penetration of light, making it particularly suitable for in vivo imaging studies.

Quantitative Data
Spectral and Physicochemical Properties of Cy5.5
The following table summarizes the key spectral and physicochemical properties of the Cy5.5

fluorophore.

Property Value Reference

Excitation Maximum (λex) ~675 - 678 nm

Emission Maximum (λem) ~694 - 707 nm

Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹

Quantum Yield (Φ) ~0.2 - 0.23

Recommended Laser Line 680 nm

Common Filter Set 670/30 & 700/75

Comparison of Cy5.5 with Other Common Far-Red
Fluorescent Dyes
This table provides a comparative overview of Cy5.5 with other spectrally similar fluorescent

dyes used for protein labeling.
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Property Cy5.5 Alexa Fluor 647 DyLight 650

Excitation Maximum

(nm)
~675 ~650 ~652

Emission Maximum

(nm)
~694 ~668 ~672

Molar Extinction

Coefficient (cm⁻¹M⁻¹)
~250,000 ~270,000 ~250,000

Quantum Yield ~0.2
Significantly higher

than Cy5 conjugates
High

Photostability Less photostable
Significantly more

photostable than Cy5
High

Brightness of

Conjugates

Prone to self-

quenching at high

degrees of labeling

Less self-quenching,

resulting in brighter

protein conjugates

Designed for high

dye-to-protein ratios

without precipitation

Data compiled from various sources for comparative purposes.

Experimental Protocols
Protein Labeling with Cy5.5 NHS Ester
This protocol provides a general procedure for the covalent labeling of proteins with Cy5.5 NHS

ester. Optimization may be required for specific proteins and applications.

Materials:

Protein to be labeled (in an amine-free buffer, e.g., PBS, MES, or HEPES)

Cy5.5 NHS ester (lyophilized)

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

Purification column (e.g., Sephadex G-25 spin column)
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Elution Buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

Protein Preparation:

Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium

salts, as these will compete with the labeling reaction. If necessary, perform a buffer

exchange into the Labeling Buffer.

Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.

Dye Preparation:

Immediately before use, dissolve the lyophilized Cy5.5 NHS ester in anhydrous DMSO or

DMF to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete

dissolution.

Labeling Reaction:

The optimal molar ratio of dye to protein for labeling can vary, but a starting point of a 5:1

to 15:1 molar excess of dye is recommended.

Slowly add the calculated volume of the Cy5.5 NHS ester solution to the protein solution

while gently vortexing.

Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle

shaking or rotation during incubation can improve labeling efficiency.

Purification of the Labeled Protein:

Prepare a spin column according to the manufacturer's instructions to separate the labeled

protein from the unreacted dye.

Equilibrate the column with Elution Buffer.

Apply the reaction mixture to the column and centrifuge to collect the purified, labeled

protein. The smaller, unreacted dye molecules will be retained in the column matrix.
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Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm

(for Cy5.5).

Calculate the protein concentration and the dye concentration using the Beer-Lambert law

(A = εcl). A correction factor is needed for the A280 reading to account for the dye's

absorbance at this wavelength.

The DOL is the molar ratio of the dye to the protein.

Visualizing Epidermal Growth Factor Receptor (EGFR)
Signaling
This protocol outlines a general workflow for using a Cy5.5-labeled ligand (EGF) to visualize

EGFR signaling in cultured cells.

Materials:

Cy5.5-labeled Epidermal Growth Factor (EGF-Cy5.5)

Cell line expressing EGFR (e.g., A431 cells)

Cell culture medium and supplements

Fluorescence microscope with appropriate filter sets for Cy5.5

Procedure:

Cell Culture:

Culture EGFR-expressing cells on glass-bottom dishes suitable for fluorescence

microscopy.

Labeling and Stimulation:

Starve the cells of serum for several hours to reduce basal EGFR activity.
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Incubate the cells with a low concentration of EGF-Cy5.5 in serum-free medium. This

allows for the visualization of ligand binding to the receptor on the cell surface.

Live-Cell Imaging:

Image the cells using a fluorescence microscope equipped with a 680 nm laser for

excitation and an appropriate emission filter.

Acquire time-lapse images to observe the dynamics of EGF-Cy5.5 binding, receptor

dimerization (observed as an increase in fluorescence intensity of spots), and

internalization.

Analysis of Downstream Signaling (Optional):

To correlate receptor dynamics with downstream signaling, cells can be fixed after

stimulation and immunostained for phosphorylated signaling proteins (e.g., phospho-ERK,

phospho-Akt) using antibodies conjugated to a different fluorophore.

Visualizations
Experimental Workflow and Signaling Pathway
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental

workflow for protein labeling and a simplified representation of the EGFR signaling pathway

that can be studied using Cy5.5-labeled probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15553439?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6173994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6173994/
https://www.creative-diagnostics.com/egf-egfr-signaling-pathway.htm
https://it.wikipedia.org/wiki/File:EGFR_signaling_pathway.svg
https://www.benchchem.com/product/b15553439#understanding-cy5-5-tea-for-protein-labeling
https://www.benchchem.com/product/b15553439#understanding-cy5-5-tea-for-protein-labeling
https://www.benchchem.com/product/b15553439#understanding-cy5-5-tea-for-protein-labeling
https://www.benchchem.com/product/b15553439#understanding-cy5-5-tea-for-protein-labeling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15553439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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